molecular formula C5ClF4NO2S B7441246 Tetrafluoropyridine-4-sulfonyl chloride

Tetrafluoropyridine-4-sulfonyl chloride

Cat. No. B7441246
M. Wt: 249.57 g/mol
InChI Key: IMIQQZRLTJZAHZ-UHFFFAOYSA-N
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Description

Tetrafluoropyridine-4-sulfonyl chloride (TFPSC) is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of new compounds and the modification of existing ones. TFPSC is known for its ability to react with a wide range of functional groups, making it a valuable tool for chemists and biochemists alike.

Scientific Research Applications

  • Synthesis of Novel Soluble Fluorinated Polyamides : A study by Liu et al. (2013) demonstrated the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, using a process involving diamines and low-temperature polycondensation. These polymers exhibited high thermal stability, good solubility in organic solvents, and could be formed into transparent, flexible films with low dielectric constants and moisture absorption. This research indicates potential applications in materials science, particularly for high-performance polymers (Liu et al., 2013).

  • 18F Labelling Agents for Radiopharmaceutical Development : Inkster et al. (2012) developed a method to prepare bifunctional arylsulfonyl [18F]fluorides from sulfonyl chloride analogues, which could be used in positron emission tomography (PET) chemistry. This method involved nucleophilic incorporation of [18F]F(-) under aqueous conditions, indicating its potential in the development of radiopharmaceuticals (Inkster et al., 2012).

  • Synthesis of Fluorinated Thiazolopyridine : Ranjbar‐Karimi et al. (2015) investigated the reaction of pentafluoropyridine and 4-phenylsulfonyl tetrafluoropyridine with various nucleophiles. Their study focused on exploring the chemical reactivity of these compounds, potentially leading to new pathways in synthetic organic chemistry (Ranjbar‐Karimi et al., 2015).

  • Sulfonylated Tetrahydropyridine Derivatives Synthesis : A study by An and Wu (2017) described the efficient synthesis of sulfonylated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This method provides a new avenue for creating sulfonylated compounds in organic synthesis (An & Wu, 2017).

properties

IUPAC Name

2,3,5,6-tetrafluoropyridine-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF4NO2S/c6-14(12,13)3-1(7)4(9)11-5(10)2(3)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIQQZRLTJZAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1F)F)F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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